2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine
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Overview
Description
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine is an organic compound that features a pyridine ring substituted with a chlorine atom and a thioether-linked ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine typically involves the reaction of 3-chloropyridine with an appropriate thiol and an amine. One common method is the nucleophilic substitution of 3-chloropyridine with a thiol, followed by the alkylation of the resulting thioether with an ethylamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution and alkylation steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-trifluoromethylpyridin-2-yl)ethanamine: Similar structure but with a trifluoromethyl group instead of a thioether.
2-(3-Chloro-5-methylpyridin-2-yl)ethanamine: Similar structure but with a methyl group instead of a thioether.
Uniqueness
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine is unique due to the presence of the thioether linkage, which imparts distinct chemical and biological properties. This thioether group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain applications .
Properties
Molecular Formula |
C8H11ClN2S |
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Molecular Weight |
202.71 g/mol |
IUPAC Name |
2-[(3-chloropyridin-2-yl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C8H11ClN2S/c9-7-2-1-4-11-8(7)6-12-5-3-10/h1-2,4H,3,5-6,10H2 |
InChI Key |
HTABEAIBEITBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CSCCN)Cl |
Origin of Product |
United States |
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